Perillyl alcohol

Catalog No.
S580323
CAS No.
536-59-4
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perillyl alcohol

CAS Number

536-59-4

Product Name

Perillyl alcohol

IUPAC Name

(4-prop-1-en-2-ylcyclohexen-1-yl)methanol

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3

InChI Key

NDTYTMIUWGWIMO-UHFFFAOYSA-N

SMILES

CC(=C)C1CCC(=CC1)CO

Solubility

Slightly soluble in water; soluble in alcohols and oils
Miscible at room temperature (in ethanol)

Synonyms

(-)-p-mentha-1,8-dien-7-ol, (S)-perillyl alcohol, 1-cyclohexene-1-methanol, 4-(1-methylethenyl)-, (4S)-, 4-isopropenyl-cyclohex-1-ene-1-methanol, cyclohex-1-ene-1-methanol, 4(1-methylethenyl), dihydrocuminyl alcohol, NSC 641066, p-mentha-1,8-dien-7-ol, perilla alcohol, perilla alcohol, (R)-isomer, perilla alcohol, (S)-isomer, perillyl alcohol

Canonical SMILES

CC(=C)C1CCC(=CC1)CO

Perillyl alcohol is a naturally occurring monoterpene alcohol, specifically a derivative of limonene, and is primarily found in the essential oils of various plants such as lavender, lemongrass, sage, and peppermint. Its chemical structure is characterized by a cyclohexene ring with hydroxymethyl and prop-1-en-2-yl substituents at positions 1 and 4, respectively. The molecular formula for perillyl alcohol is C10H16OC_{10}H_{16}O . This compound has garnered attention for its potential therapeutic applications and unique properties.

  • Inhibiting the production of blood vessels that tumors need to grow (antiangiogenesis) [].
  • Disrupting cell signaling pathways involved in cancer cell growth [].

More research is needed to fully understand the mechanism by which perillyl alcohol exerts its potential antitumor effects.

Perillyl alcohol is generally considered safe when used in low doses topically as a mosquito repellent or in cosmetics []. However, oral administration of high doses has been associated with side effects like stomach upset, nausea, diarrhea, fatigue, and headache [].

Safety Concerns:

  • Toxicity: Studies suggest that high doses of perillyl alcohol can be toxic, causing gastrointestinal and neurological side effects [].
  • Flammability: Perillyl alcohol is a flammable liquid with a flash point of 93 °C [].
, primarily involving oxidation and reduction processes. One significant reaction is its conversion to perillyl aldehyde via the enzyme perillyl-alcohol dehydrogenase, which catalyzes the oxidation of perillyl alcohol in the presence of nicotinamide adenine dinucleotide (NAD+) . Additionally, perillyl alcohol can undergo further oxidation to form perillic acid, showcasing its reactivity as a substrate in various enzymatic pathways .

Perillyl alcohol exhibits notable biological activities, particularly in the realm of cancer research. Studies have indicated that it possesses antitumor properties, inhibiting the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase . It has been shown to reduce the production of proangiogenic factors such as vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8) . Furthermore, perillyl alcohol has been investigated for its potential as a chemosensitizing agent in glioblastoma treatment and has shown selective cytotoxicity against glioma cells .

The synthesis of perillyl alcohol can be achieved through several methods:

  • Biocatalytic Reduction: A sustainable approach involves reducing perillaldehyde to perillyl alcohol using immobilized yeast cells in a rotating bed reactor. This method emphasizes eco-friendliness by utilizing waste materials like molasses and seawater .
  • Chemical Synthesis: Traditional synthetic routes often involve the hydroxylation of limonene using cytochrome P450 enzymes or other reagents to yield perillyl alcohol .
  • Glycosylation: Recent advancements have explored glycosylating perillyl alcohol to improve its bioavailability and therapeutic efficacy .

Perillyl alcohol has diverse applications across various fields:

  • Pharmaceuticals: It is being researched for its potential as an anticancer agent and has entered clinical trials for treating glioblastoma multiforme .
  • Cosmetics: Due to its pleasant aroma and potential skin benefits, it is used in cosmetic formulations.
  • Household Products: Its antimicrobial properties make it suitable for use in cleaning products and as a mosquito repellent .

Research on interaction studies involving perillyl alcohol has shown that it can modulate several biological pathways. For instance, it influences signaling pathways related to apoptosis and cell cycle regulation, particularly through the inhibition of telomerase activity in cancer cells . Additionally, it has been studied for its interactions with various cellular targets, including sodium/potassium ATPase, which may contribute to its anticancer effects .

Perillyl alcohol shares similarities with several other monoterpenes. Below is a comparison highlighting its uniqueness:

CompoundChemical StructureBiological ActivityUnique Features
LimoneneC10H16Antimicrobial, potential anticancerPrecursor to perillyl alcohol
GeraniolC10H18OAntimicrobial, anti-inflammatoryFound in rose oil
FarnesolC15H26OAntimicrobial, potential anticancerInvolved in cellular signaling
CitronellolC10H18OInsect repellentCommonly used in perfumes

Perillyl alcohol is unique due to its specific hydroxylation pattern and distinct biological activities that set it apart from these similar compounds. Its role as both a precursor in metabolic pathways and a therapeutic agent underscores its significance in both natural product chemistry and pharmacology.

Physical Description

Solid
Colourless to pale-yellow, dense, oily liquid; characteristic odour similar to linalool and terpineol

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

152.120115130 g/mol

Monoisotopic Mass

152.120115130 g/mol

Boiling Point

244.0 °C

Heavy Atom Count

11

Density

0.956-0.963

LogP

3.17 (LogP)
3.17

Melting Point

244 °C

UNII

319R5C7293

GHS Hazard Statements

Aggregated GHS information provided by 1571 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (81.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Perillyl Alcohol is a naturally occurring monoterpene related to limonene with antineoplastic activity. Perillyl alcohol inhibits farnesyl transferase and geranylgeranyl transferase, thereby preventing post-translational protein farnesylation and isoprenylation and activation of oncoproteins such as p21-ras, and arresting tumor cells in the G1 phase of the cell cycle. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Irritant

Irritant

Other CAS

536-59-4

Metabolism Metabolites

Limonen-10-ol has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(4-prop-1-en-2-ylcyclohexen-1-yl)methoxy]oxane-2-carboxylic acid.
Limonen-10-ol is a known human metabolite of (+)-limonene.

Wikipedia

Perillyl_alcohol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

1-Cyclohexene-1-methanol, 4-(1-methylethenyl)-: ACTIVE

Dates

Modify: 2023-08-15

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